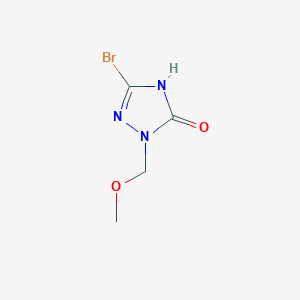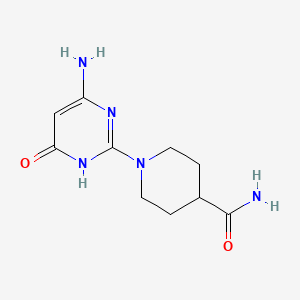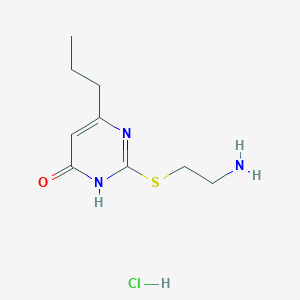
2-((2-Aminoethyl)thio)-6-propylpyrimidin-4(1H)-one hydrochloride
Descripción general
Descripción
The compound “2-((2-Aminoethyl)thio)-6-propylpyrimidin-4(1H)-one hydrochloride” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They have a wide range of applications in medical and material sciences .
Chemical Reactions Analysis
The reactivity of this compound would likely depend on the functional groups present in the molecule. The amino and thio groups could potentially undergo various chemical reactions. For example, amino groups can participate in condensation reactions, and thio groups can be involved in oxidation and reduction reactions .Aplicaciones Científicas De Investigación
Chemical Synthesis and Green Chemistry
The compound 2-((2-Aminoethyl)thio)-6-propylpyrimidin-4(1H)-one hydrochloride is related to multifunctional pyrimidines that have been synthesized using green chemistry techniques. These methods, such as microwave irradiation and grindstone technology, offer a more environmentally friendly approach compared to conventional procedures, requiring milder conditions, shorter reaction times, and yielding higher product yields. Such advancements in chemical synthesis are significant for the development and manufacturing of various pyrimidine derivatives, including those related to 2-((2-Aminoethyl)thio)-6-propylpyrimidin-4(1H)-one hydrochloride (Gupta et al., 2014).
Antimicrobial Activity
Pyrimidine derivatives, structurally similar to 2-((2-Aminoethyl)thio)-6-propylpyrimidin-4(1H)-one hydrochloride, have been synthesized and evaluated for their antimicrobial activity. These compounds were tested against various pathogenic bacteria and fungi, showing mild to moderate activity. Such findings indicate the potential of pyrimidine derivatives in antimicrobial research and their possible applications in developing new therapeutic agents (Attia et al., 2014).
Synthetic Chemistry and Material Development
The compound is also related to novel synthetic pathways for creating pyrimidine derivatives. These pathways involve multi-step reactions, highlighting the compound's relevance in synthetic chemistry and material development. The creation of such derivatives is crucial for various applications, including the development of new materials with specific chemical and physical properties (Reynolds et al., 1991).
Advanced Research and Applications
Research on pyrimidine derivatives encompasses a wide range of applications, including anticancer activities and potential use in corrosion inhibition. For example, new complexes of 6-amino-4-hydroxy-2-thiopyrimidine have been synthesized and evaluated for their anticancer activity, showing promising results against specific cancer cell lines. Additionally, derivatives of 2-((1H-indol-2-yl)thio)-6-amino-4-phenylpyridine-3,5-dicarbonitrile have been studied for their corrosion inhibition potential, indicating the compound's applicability in material science and engineering (Elsayed et al., 2012), (Verma et al., 2019).
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2-aminoethylsulfanyl)-4-propyl-1H-pyrimidin-6-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3OS.ClH/c1-2-3-7-6-8(13)12-9(11-7)14-5-4-10;/h6H,2-5,10H2,1H3,(H,11,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHJEDTUDNTWOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-Aminoethyl)thio)-6-propylpyrimidin-4(1H)-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



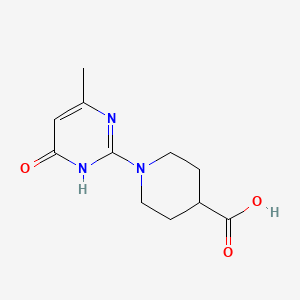
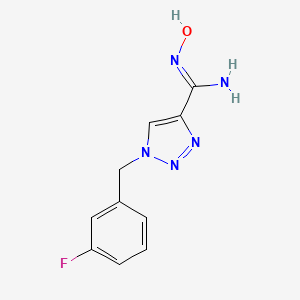
![3-[(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)diazenyl]benzoic acid](/img/structure/B1384311.png)
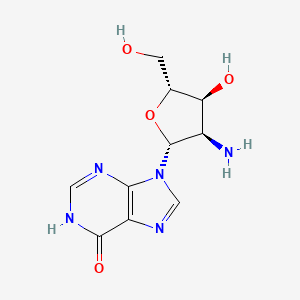
![6-(aminomethyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384314.png)

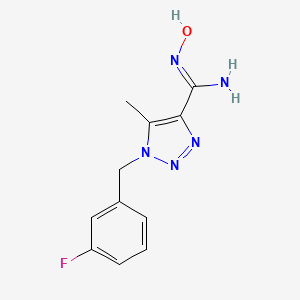
![6-amino-2-[(3-methylphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1384318.png)
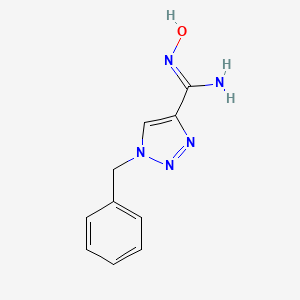
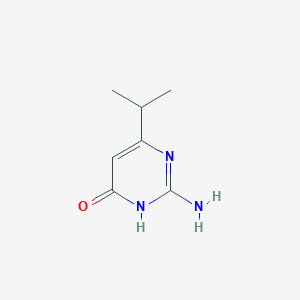
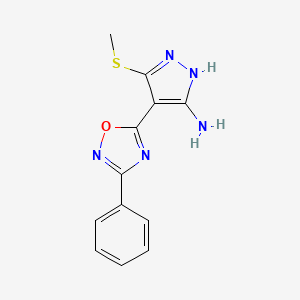
![6-amino-2-[(2-phenylethyl)amino]pyrimidin-4(3H)-one](/img/structure/B1384323.png)
